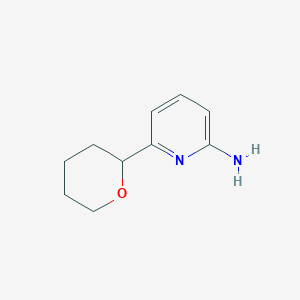
6-(Oxan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is a heterocyclic compound that features both a pyridine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine typically involves the formation of the pyridine ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyridine derivative with a tetrahydropyran precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as platinum or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors to exert analgesic effects. The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
2H-Pyrans: Compounds with similar structural motifs but different substituents.
Tetrahydropyran Derivatives: Compounds with variations in the tetrahydropyran ring.
Comparison: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. Compared to other 2H-pyrans, it may exhibit different reactivity and stability profiles. Its dual-ring structure can also enhance its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(oxan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12) |
InChI Key |
AQKCKXWJCUFLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


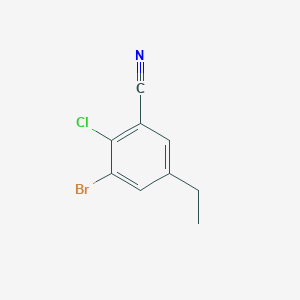
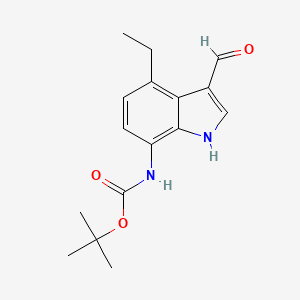
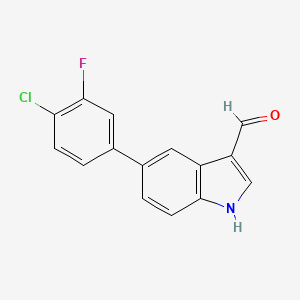
![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
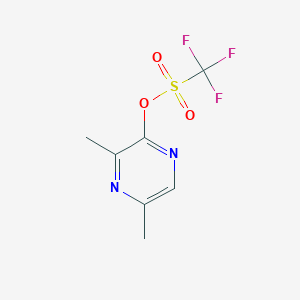
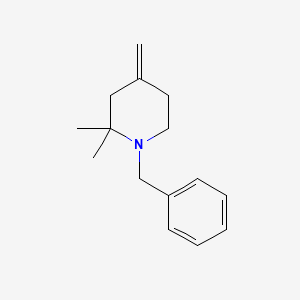

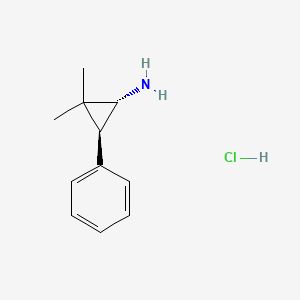
![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)
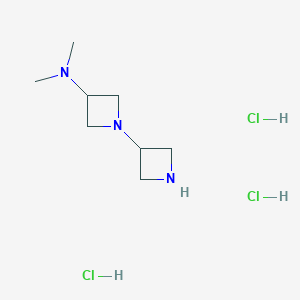


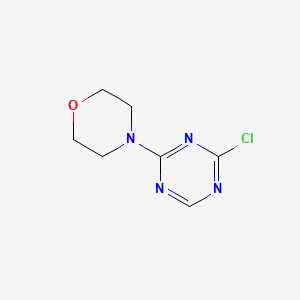
![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
